1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine is a complex organic compound that combines the structural features of adamantane, furan, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or an amine.
Coupling with Furan-2-carbonyl Chloride: The functionalized adamantane is then reacted with furan-2-carbonyl chloride in the presence of a base to form the intermediate compound.
Piperazine Introduction: The intermediate is then reacted with piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the furan and piperazine rings offer sites for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to biological targets, such as enzymes or receptors, and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-YL)-3-(furan-2-carbonyl)thiourea: Similar structure but contains a thiourea group instead of piperazine.
1-(Adamantan-1-YL)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea: Contains a thiophene ring and a urea group.
Uniqueness
1-(Adamantan-1-YL)-4-(furan-2-carbonyl)piperazine is unique due to the presence of the piperazine ring, which provides additional sites for chemical modification and potential biological activity. The combination of adamantane, furan, and piperazine in a single molecule offers a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H26N2O2/c22-18(17-2-1-7-23-17)20-3-5-21(6-4-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h1-2,7,14-16H,3-6,8-13H2 |
InChI Key |
UYUXLIFUKLMGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C34CC5CC(C3)CC(C5)C4 |
solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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